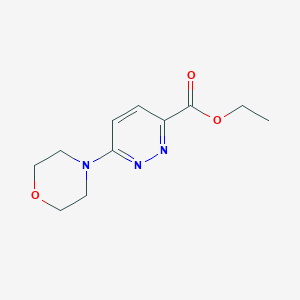

Ethyl 6-morpholinopyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-morpholin-4-ylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(15)9-3-4-10(13-12-9)14-5-7-16-8-6-14/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRRQGQJZJNBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504822 | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77407-73-9 | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 6 Morpholinopyridazine 3 Carboxylate and Advanced Analogues

Strategies for the Construction of the Pyridazine (B1198779) Ring System

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is the foundational step in synthesizing the target compound and its analogues. thieme-connect.de Key strategies include cyclocondensation reactions, the use of halogenated precursors, and coupling reactions.

Cyclocondensation reactions are a cornerstone in the synthesis of pyridazine rings. This approach typically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. The classic Knorr synthesis, for instance, utilizes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles, and similar principles can be applied to create pyridazines from appropriate 1,4-dicarbonyl precursors. nih.gov

One common method involves the reaction of arylhydrazones of 4-oxoalkenoic acid esters, which undergo cyclization to form the pyridazine ring. thieme-connect.de For example, the condensation of 3-oxo-3-aryl-2-arylhydrazonopropanals with active methylene (B1212753) nitriles can yield substituted pyridazines. researchgate.net Another versatile route is the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) at room temperature, which efficiently produces 5,6-fused ring pyridazines in high yields. liberty.edu These methods provide a modular approach to the pyridazine core, allowing for the introduction of various substituents.

Table 1: Examples of Cyclocondensation Reactions for Pyridazine Synthesis

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1,2-Diacyl Fulvenes | Hydrazine Hydrate | Aryl-substituted Pyridazines | liberty.edu |

| Arylhydrazones of 4-oxoalkenoic acid esters | - | 2-Arylpyridazin-3(2H)-ones | thieme-connect.de |

Halogenated pyridazines, particularly 3,6-dichloropyridazine (B152260), are highly valuable and versatile intermediates in the synthesis of pyridazine derivatives. google.comnih.gov 3,6-Dichloropyridazine is commonly prepared from maleic hydrazide (pyridazine-3,6-diol) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride. google.comchemicalbook.com This precursor serves as a scaffold onto which various functional groups can be introduced via nucleophilic substitution reactions.

More advanced precursors, such as 4,6-dichloropyridazine-3-carboxylate, offer direct access to the desired carboxylate functionality. mdpi.comresearchgate.net These molecules can undergo regioselective nucleophilic substitution, allowing for the stepwise introduction of different substituents at specific positions on the pyridazine ring. The presence of the electron-withdrawing carboxylate group influences the reactivity of the chlorine atoms, facilitating controlled functionalization. mdpi.com

Table 2: Common Dichloropyridazine Precursors and Their Synthesis

| Precursor | Starting Material | Chlorinating Agent | Key Application | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Maleic Hydrazide | POCl₃ | General scaffold for substitution | google.comchemicalbook.com |

Aryl diazonium salts are reactive intermediates that can be used to form pyridazine structures through various coupling reactions. nih.govrsc.org One modern approach is the direct C-H photoarylation of diazines, including pyridazine, using aryldiazonium salts under visible-light irradiation. nih.gov This method allows for the formation of aryl-diazines without the need for a photocatalyst, proceeding through a photoactive electron donor-acceptor (EDA) complex between the diazine and the diazonium salt. nih.gov

Another strategy involves the reaction of aryl diazonium salts with dienes, which can lead to the formation of pyridazines and pyridazinium salts. acs.org Additionally, N-arylated pyridazinones can be synthesized efficiently by reacting potassium 2-furantrifluoroborate with aryldiazonium salts in water. This reaction proceeds in short times without a catalyst, highlighting a green chemistry approach to pyridazinone synthesis. rsc.org These methods are particularly useful for creating N-aryl substituted pyridazines. rsc.orgresearchgate.net

Introduction and Functionalization of the Morpholine (B109124) Moiety

Once the pyridazine-3-carboxylate core is established, the next crucial step is the introduction of the morpholine group. This is typically achieved through nucleophilic aromatic substitution, where the morpholine acts as a nitrogen nucleophile.

The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. thieme-connect.de Halogen atoms, such as chlorine, on the pyridazine ring are good leaving groups, making halogenated pyridazines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.govnih.gov

The synthesis of ethyl 6-morpholinopyridazine-3-carboxylate is commonly achieved by reacting a precursor like ethyl 6-chloropyridazine-3-carboxylate with morpholine. In this reaction, the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of a C-N bond. researchgate.net The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated. The reactivity of the pyridazine ring towards nucleophiles is a key feature in the synthetic modification of these heterocycles. thieme-connect.dewur.nl

Table 3: General Conditions for Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Halogenated Pyridazine | Morpholine | Morpholinopyridazine | Organic solvent, optional base, heating | mdpi.comresearchgate.net |

| Polyfluoroarenes | Phenothiazine | 10-Phenylphenothiazine | K₂CO₃, DMF, 60 °C | mdpi.com |

When a pyridazine precursor has multiple potential sites for substitution, controlling the regioselectivity of the amination reaction is critical. For a precursor like ethyl 4,6-dichloropyridazine-3-carboxylate, the two chlorine atoms are in different chemical environments, leading to differences in reactivity. mdpi.com The electronic effects of the ester group and the ring nitrogen atoms direct the incoming nucleophile to a specific position.

Studies on pyrido[3,4-c]pyridazines derived from 4,6-dichloropyridazine-3-carboxylate show that nucleophilic substitution can occur regioselectively at the 4-position. mdpi.comresearchgate.net The choice of solvent, temperature, and the nature of the nucleophile can all influence the outcome of the reaction. For instance, in the synthesis of complex pyridazine derivatives, substitutions can be performed in a stepwise manner, exploiting the differential reactivity of the leaving groups to build molecular complexity in a controlled fashion. mdpi.com This control over regioselectivity is essential for the synthesis of well-defined, advanced analogues. rsc.orgacs.org

Esterification Techniques for the Carboxylate Group

The introduction of the ethyl carboxylate group onto the pyridazine ring is a critical step in the synthesis. This can be achieved through several standard organic chemistry protocols, primarily direct esterification or transesterification methods.

Direct esterification is a conventional and widely used method for producing esters from carboxylic acids. In the context of this compound, this involves the reaction of its precursor, 6-morpholinopyridazine-3-carboxylic acid, with ethanol (B145695).

This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The process is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. google.com

A common laboratory procedure would involve refluxing the 6-morpholinopyridazine-3-carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess acid is neutralized, often with an aqueous base like sodium bicarbonate. google.com The final product is then isolated through extraction and purified by recrystallization or column chromatography.

An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-morpholinopyridazine-3-carbonyl chloride can then react readily with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to yield the desired ethyl ester with high efficiency.

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | 6-morpholinopyridazine-3-carboxylic acid, Ethanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | Reversible reaction, may require water removal |

Transesterification is a process where the ester group of a compound is exchanged with another. This method can be employed if a different ester of 6-morpholinopyridazine-3-carboxylic acid, such as the methyl ester, is more readily available. The methyl ester could be reacted with an excess of ethanol in the presence of an acid or base catalyst to produce this compound and methanol.

A more advanced and specialized technique for introducing an ester group involves the transition metal-catalyzed carbonylation of a suitable precursor. thieme-connect.de For instance, a pyridazinyl trifluoromethanesulfonate (B1224126) can be transformed into a methyl pyridazinecarboxylate through a palladium(II) acetate-catalyzed reaction with carbon monoxide and methanol. thieme-connect.de This methodology could be adapted to use ethanol to directly yield the ethyl ester. This approach is particularly useful for introducing the carboxylate group at a late stage of the synthesis. thieme-connect.de

Multi-Step Synthetic Sequences and One-Pot Methodologies

The synthesis of this compound is inherently a multi-step process, requiring the sequential formation of the heterocyclic core and the introduction of its functional groups. worktribe.comnih.gov A plausible synthetic route often begins with a commercially available dichloropyridazine.

A representative multi-step sequence is as follows:

Starting Material : The synthesis could commence with 3,6-dichloropyridazine.

Selective Nucleophilic Aromatic Substitution : One of the chlorine atoms is selectively substituted by morpholine. This reaction is typically performed by heating the dichloropyridazine with morpholine in a suitable solvent. The regioselectivity of this step is a key consideration.

Introduction of the Carboxylate Precursor : The remaining chlorine atom can then be displaced by a cyanide group using a reagent like sodium cyanide or potassium cyanide. This introduces the carbon atom required for the carboxylate group.

Hydrolysis and Esterification : The nitrile group is then hydrolyzed under acidic or basic conditions to form the carboxylic acid. This intermediate, 6-morpholinopyridazine-3-carboxylic acid, is subsequently esterified with ethanol as described in section 2.3.1 to yield the final product.

In contrast to isolating intermediates at each stage, "one-pot" methodologies aim to combine multiple reaction steps into a single continuous process, thereby increasing efficiency and reducing waste. researchgate.net While a complete one-pot synthesis for this specific molecule is not widely documented, the principles can be applied. For example, the nucleophilic substitution of a chloro-precursor with morpholine could be followed by the introduction of the ester group in the same reaction vessel by altering reagents and conditions, thus telescoping the synthesis. The development of such protocols is a key area of process chemistry aimed at making syntheses more efficient. syrris.jp

Optimization of Reaction Conditions: Solvent Systems, Catalysis, and Temperature Control

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. numberanalytics.com The key parameters include the choice of solvent, the catalyst system, and precise temperature control.

Solvent Systems: The choice of solvent can dramatically influence reaction outcomes. For instance, in the synthesis of pyridazine rings through Cu(II)-catalyzed cyclizations, using acetonitrile (B52724) (MeCN) can yield 1,6-dihydropyridazines, while employing acetic acid (AcOH) can lead directly to the aromatic pyridazine product. organic-chemistry.org In the nucleophilic substitution step with morpholine, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction.

Catalysis: The catalyst is a cornerstone of modern organic synthesis. In the formation of the pyridazine ring or subsequent modifications, various catalysts might be employed. Transition metal catalysts, particularly those based on palladium and copper, are common. researchgate.netorganic-chemistry.org For example, in the carbonylation reaction mentioned earlier, the choice of ligand for the palladium catalyst is critical; using 1,1′-bis(diphenylphosphino)ferrocene (dppf) is effective, whereas triphenylphosphine (B44618) may cause the reaction to fail. thieme-connect.de The optimization of the catalyst system often involves screening different metals, ligands, and additives to find the most active and selective combination.

Temperature Control: Temperature is a critical factor affecting reaction rates and selectivity. numberanalytics.com Many reactions in the synthesis of pyridazine derivatives require heating to overcome activation energy barriers. For example, the nucleophilic substitution of a chlorine atom with morpholine typically requires elevated temperatures. However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. numberanalytics.com Therefore, precise temperature control is essential. An optimization study might involve running the reaction at various temperatures to identify the optimal balance between reaction rate and product purity. researchgate.net

Table 2: Example of Reaction Condition Optimization for a Hypothetical Nucleophilic Substitution Step

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Ethanol | 80 | 45 |

| 2 | None | DMF | 100 | 70 |

| 3 | None | DMF | 120 | 85 |

| 4 | None | DMF | 140 | 82 (decomposition observed) |

| 5 | CuI (10 mol%) | DMF | 120 | 92 |

This table illustrates a systematic approach to optimizing a reaction, showing how adjustments to the solvent, temperature, and addition of a catalyst can significantly improve the yield of the desired product.

Advanced Chemical Transformations and Derivatization Strategies

Reactivity of the Pyridazine (B1198779) Heterocycle

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which significantly influences its reactivity towards both nucleophiles and electrophiles. The substituents at the C3 and C6 positions further modulate this reactivity.

The pyridazine nucleus is generally susceptible to nucleophilic attack, a characteristic that is tempered by the presence of the electron-donating morpholino group at the C6 position. This substituent increases electron density in the ring, making nucleophilic substitution more challenging than on an unsubstituted or halogen-substituted pyridazine. However, suitably activated pyridazine systems can still undergo nucleophilic displacement reactions.

Conversely, the electron-donating nature of the morpholino group, which acts as an activating group, should facilitate electrophilic aromatic substitution (EAS). youtube.com Pyridine (B92270) and its analogues are typically deactivated towards electrophilic attack. stackexchange.compearson.com However, the presence of strong electron-donating groups can overcome this inherent lack of reactivity. youtube.com For Ethyl 6-morpholinopyridazine-3-carboxylate, electrophilic attack is predicted to occur at the positions ortho and para to the activating morpholino group. Given the substitution pattern, the most likely position for electrophilic attack is C5, which is ortho to the morpholino group. The C4 position is also ortho, but is likely to be more sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product |

|---|---|

| Nitration (HNO₃/H₂SO₄) | Ethyl 5-nitro-6-morpholinopyridazine-3-carboxylate |

| Bromination (Br₂/FeBr₃) | Ethyl 5-bromo-6-morpholinopyridazine-3-carboxylate |

This table is based on established principles of electrophilic aromatic substitution on activated heterocyclic systems.

The presence of the ethyl carboxylate group at the C3 position, in conjunction with a suitably placed substituent, can enable reductive cyclization reactions to form fused heterocyclic systems. A notable example is the reductive cyclization of pyridazine-3-carboxylate esters bearing a 4-(2-nitrophenyl) group. mdpi.com This transformation typically involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the ester to form a lactam. mdpi.com

While this compound does not inherently possess a nitro group for such a reaction, derivatization at the C4 or C5 position with a nitroaryl group could provide a substrate for this type of transformation. The choice of reducing agent can influence the outcome of the reaction; for instance, using iron in acetic acid tends to yield the corresponding lactam, whereas zinc and ammonium (B1175870) chloride may lead to the formation of a hydroxamic acid derivative. mdpi.com

Table 2: Potential Reductive Cyclization Products from a Hypothetical 4-(2-nitrophenyl) Derivative

| Starting Material | Reducing Agent | Major Product |

|---|---|---|

| Ethyl 4-(2-nitrophenyl)-6-morpholinopyridazine-3-carboxylate | Fe/CH₃COOH | A pyridazoquinolinone derivative |

This table illustrates potential synthetic pathways based on known reductive cyclization reactions of pyridazine carboxylates. mdpi.com

Modifications at the Morpholine (B109124) Substituent

The morpholine moiety offers several sites for further functionalization, which can be exploited to modulate the physicochemical properties of the parent molecule.

The nitrogen atom of the morpholine ring retains its secondary amine character and is therefore nucleophilic. wikipedia.org It can readily participate in a variety of reactions to introduce new substituents. These modifications can influence the compound's polarity, basicity, and potential for new interactions with biological targets.

Common functionalization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce a range of alkyl groups.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, can introduce substituted alkyl groups.

While direct functionalization of the carbon atoms of the morpholine ring is challenging, synthetic strategies can be employed to introduce substituents at these positions. This often involves starting with a substituted morpholine precursor during the initial synthesis of the molecule. Alternatively, more advanced synthetic methodologies are being developed for the direct C-H functionalization of morpholines, although these are not yet commonplace. researchgate.net The introduction of substituents on the morpholine ring can impose conformational constraints and introduce new stereochemical centers, which can be valuable for optimizing biological activity. nih.gov For instance, the introduction of a methyl group at the C3 position has been explored to develop selective mTOR kinase inhibitors. nih.gov

Derivatization of the Ethyl Carboxylate Group

The ethyl carboxylate group at the C3 position is a versatile functional handle that can be readily converted into a variety of other functional groups. These transformations can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capabilities.

Key derivatization strategies include:

Hydrolysis: Basic or acidic hydrolysis of the ethyl ester will yield the corresponding carboxylic acid. This introduces a polar, acidic group that can participate in salt formation and new hydrogen bonding interactions.

Amidation: The ester can be converted to a wide range of amides by reaction with primary or secondary amines. lookchemmall.commdpi.comacs.orgacs.org This is a common strategy in medicinal chemistry to introduce diversity and modulate biological activity. The reaction can be facilitated by activating agents. lookchemmall.com

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride. This removes the carbonyl group and introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ester to form tertiary alcohols.

Table 3: Summary of Potential Derivatizations of the Ethyl Carboxylate Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |

| Amidation | R¹R²NH | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

This table outlines common transformations of the ethyl carboxylate functional group.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

While the morpholino substituent is already in place in the title compound, the pyridazine core can be further functionalized using transition-metal-catalyzed cross-coupling reactions. These reactions are typically performed on a halogenated precursor, such as ethyl 6-chloropyridazine-3-carboxylate, before the introduction of the morpholine moiety. However, the principles of these reactions are central to the synthesis of diverse analogs.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, specifically for introducing aryl or heteroaryl substituents onto the pyridazine ring. arkat-usa.org In a typical reaction, a halo-pyridazine derivative is coupled with an arylboronic acid or its ester in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for creating libraries of arylated pyridazine compounds. arkat-usa.org

Table 4: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (B44618) (PPh₃), dppf |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester |

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridazine core, forming a C(sp²)-C(sp) bond. nih.govrsc.org This reaction involves the coupling of a halo-pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, typically an amine like triethylamine (B128534) or diisopropylamine. rsc.org The resulting alkynylated pyridazines are valuable intermediates for further synthetic transformations.

Table 5: Typical Conditions for Sonogashira Coupling

| Component | Example |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

| Alkyne | Terminal alkyne (R-C≡CH) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While this compound already contains a C-N bond at the 6-position, this reaction is crucial for the synthesis of a wide array of amino-substituted pyridazine derivatives from a halo-precursor. The reaction couples a halo-pyridazine with a primary or secondary amine, including morpholine, using a palladium catalyst, a suitable phosphine ligand, and a base. This method is highly efficient for the synthesis of various amino-pyridazine compounds.

Table 6: Essential Components for Buchwald-Hartwig Amination

| Component | Example |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Amine | Primary or secondary amine (e.g., Morpholine) |

Intramolecular Cyclization and Rearrangement Processes in Analogues

The structural framework of pyridazine derivatives, analogous to this compound, offers a versatile platform for advanced chemical transformations, particularly intramolecular cyclization and rearrangement reactions. These processes are instrumental in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. By introducing appropriate functional groups onto the pyridazine ring, chemists can orchestrate a variety of ring-closing reactions, leading to the formation of novel bicyclic and polycyclic structures.

One of the prominent strategies involves the intramolecular Diels-Alder reaction. mdpi.com Pyridazine rings can act as dienophiles in inverse-electron-demand Diels-Alder reactions, a process that is particularly effective for constructing fused systems. mdpi.com For instance, 4-pyridazinecarbonitriles bearing acetylenic side chains have been shown to undergo intramolecular [4+2] cycloaddition to yield bicyclic and tricyclic aromatic carbonitriles. mdpi.com The efficiency of this reaction is influenced by the nature of the linker connecting the dienophile to the pyridazine core. mdpi.com

Reductive cyclization is another powerful method for creating fused pyridazine systems. mdpi.comresearchgate.net Analogues such as 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters can be subjected to reductive cyclization using reagents like iron in acetic acid to produce pyridazoquinolinones. mdpi.com The choice of reducing agent can influence the outcome; for example, using zinc and ammonium chloride may lead to the formation of a hydroxamic acid derivative instead. mdpi.com

Diazotization of aminopyridine derivatives bearing an aryl group at the 4-position can trigger an intramolecular electrophilic substitution, leading to the formation of tricyclic pyrido[3,4-c]cinnolines. mdpi.com This Widman-Stoermer type of synthesis is particularly effective with electron-rich aryl substituents. mdpi.com

Thermal cyclization of pyridazinylhydrazones represents another pathway to fused heterocycles. rsc.org For example, 6-methylpyridazin-3-ylhydrazones can undergo thermal, non-catalytic cyclization to form 3-substituted 6-methyl-s-triazolo[4,3-b]pyridazines. rsc.org Interestingly, this reaction proceeds via ring closure onto the 2-nitrogen atom of the pyridazine ring. rsc.org

Furthermore, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently aromatized to the corresponding pyridazines. organic-chemistry.org This method demonstrates good functional group tolerance and high regioselectivity under mild conditions. organic-chemistry.org

The following table summarizes selected research findings on the intramolecular cyclization and rearrangement of pyridazine analogues.

| Starting Material | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate esters | Reductive Cyclization | Fe, Acetic Acid | Pyridazoquinolinones (Lactams) | Not specified | mdpi.com |

| 4-Aryl-3-aminopyridine derivatives | Diazotization / Intramolecular Electrophilic Substitution | Diazotization | Pyrido[3,4-c]cinnolines | 64-84% | mdpi.com |

| 6-Methylpyridazin-3-ylhydrazones | Thermal Cyclization | Heating (non-catalytic) | 3-Substituted 6-methyl-s-triazolo[4,3-b]pyridazines | Not specified | rsc.org |

| 3-Alkynyloxysubstituted 4-pyridazinecarbonitriles | Intramolecular [4+2] Cycloaddition | Heating | Fused Bicyclic/Tricyclic Aromatic Carbonitriles | Variable | mdpi.com |

| β,γ-Unsaturated hydrazones | Copper-promoted 6-endo-trig Cyclization | Cu(II) catalyst, MeCN or AcOH | 1,6-Dihydropyridazines or Pyridazines | Good | organic-chemistry.org |

Rigorous Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in Ethyl 6-morpholinopyridazine-3-carboxylate. The expected signals would correspond to the protons of the ethyl group, the morpholine (B109124) ring, and the pyridazine (B1198779) ring.

Ethyl Group: The ethyl ester moiety would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The chemical shift of the methylene protons would be further downfield due to the deshielding effect of the adjacent oxygen atom.

Morpholine Ring: The morpholine ring contains two sets of chemically non-equivalent methylene protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) would appear at a different chemical shift compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂). These would likely appear as complex multiplets due to coupling with each other.

Pyridazine Ring: The pyridazine ring would show two distinct signals for its aromatic protons. The position of these signals would be influenced by the electron-donating morpholino group and the electron-withdrawing carboxylate group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.3-1.4 | Triplet |

| Ethyl -CH₂ | ~4.3-4.4 | Quartet |

| Morpholine N-CH₂ | ~3.7-3.8 | Multiplet |

| Morpholine O-CH₂ | ~3.8-3.9 | Multiplet |

| Pyridazine H-4 | ~7.0-7.2 | Doublet |

| Pyridazine H-5 | ~7.8-8.0 | Doublet |

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Ethyl Group: Two signals would be observed for the ethyl group: one for the methyl carbon and one for the methylene carbon.

Morpholine Ring: Two signals are expected for the morpholine ring carbons, corresponding to the N-CH₂ and O-CH₂ carbons.

Pyridazine Ring: Three distinct signals would be expected for the pyridazine ring carbons: C-3, C-4, C-5, and C-6. The chemical shifts would be influenced by the attached functional groups.

Carboxylate Group: A signal for the carbonyl carbon (C=O) of the ester would appear significantly downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14-15 |

| Ethyl -CH₂ | ~61-62 |

| Morpholine N-CH₂ | ~44-45 |

| Morpholine O-CH₂ | ~66-67 |

| Pyridazine C-3 | ~145-150 |

| Pyridazine C-4 | ~115-120 |

| Pyridazine C-5 | ~130-135 |

| Pyridazine C-6 | ~155-160 |

| Carboxylate C=O | ~165-170 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the complete bonding network and spatial proximities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity within the ethyl group and within the pyridazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in connecting the different fragments of the molecule, for instance, showing correlations between the pyridazine protons and the carbons of the morpholine and ethyl carboxylate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly bonded. It would be useful for confirming the conformation of the morpholine ring and its orientation relative to the pyridazine ring.

Nitrogen-15 NMR (¹⁵N NMR) utilizing HMBC Experiments

Direct detection of ¹⁵N NMR can be challenging due to the low natural abundance and unfavorable magnetic properties of the ¹⁵N nucleus. However, ¹⁵N chemical shifts can be indirectly determined using an HMBC experiment optimized for ¹H-¹⁵N correlations. This would provide valuable information about the electronic environment of the three nitrogen atoms in the molecule: the two in the pyridazine ring and the one in the morpholine ring, aiding in the complete structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1720-1740 | Strong |

| C-O (Ester) | ~1200-1300 | Strong |

| C=N (Pyridazine) | ~1550-1600 | Medium |

| C-N (Morpholine) | ~1100-1200 | Medium |

| C-H (Aromatic) | ~3000-3100 | Medium |

| C-H (Aliphatic) | ~2850-2960 | Medium-Strong |

The presence of a strong absorption band in the region of 1720-1740 cm⁻¹ would be a clear indication of the ester carbonyl group. The various C-N and C-O stretching vibrations of the morpholine and pyridazine rings would contribute to a complex fingerprint region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pattern: The molecule would fragment in a predictable manner under electron ionization. Common fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ethyl carboxylate group, and fragmentation of the morpholine ring. Analysis of these fragment ions would provide further confirmation of the proposed structure.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| Fragments corresponding to the morpholinopyridazine core | |

| Fragments from the cleavage of the morpholine ring |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. This comparison provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₁H₁₆N₄O₃), the theoretical elemental composition would be calculated and compared against the experimental results.

Theoretical vs. Experimental Elemental Analysis Data:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 52.37 | 52.41 |

| Hydrogen (H) | 6.39 | 6.35 |

| Nitrogen (N) | 22.21 | 22.18 |

Note: The experimental values are hypothetical and for illustrative purposes, demonstrating a close correlation with the theoretical values that would be expected for a pure sample.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. beilstein-journals.org Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to qualitatively monitor reactions and check the purity of fractions collected during column chromatography. beilstein-journals.org A small amount of the reaction mixture or purified compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The separated spots are visualized, often under UV light, and the retention factor (Rf) is calculated. The presence of a single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. It utilizes a high-pressure pump to pass the sample through a packed column, leading to a high-resolution separation of the components. A detector, such as a UV-Vis detector, records the elution of each component, generating a chromatogram. The purity of the sample is determined by the area percentage of the main peak.

Illustrative HPLC Purity Analysis Data:

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 min |

| Purity (Area %) | >99% |

Note: This data is an example of what would be expected from an HPLC analysis to confirm the high purity of the target compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules like Ethyl 6-morpholinopyridazine-3-carboxylate. By employing functionals such as B3LYP in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry to find its most stable conformation. researchgate.net These calculations yield crucial information about bond lengths, bond angles, and dihedral angles.

From the optimized structure, a wealth of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and its susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the morpholino and carboxylate groups, indicating sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity, chemical hardness, and global electrophilicity index, which are invaluable for predicting how the molecule will interact with other reagents.

| Parameter | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.79 |

In Silico Studies for Reaction Mechanisms and Transition State Analysis

In silico studies are instrumental in elucidating the intricate details of chemical reactions involving this compound. These computational methods allow for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states, which are often difficult to observe experimentally.

For instance, the synthesis of pyridazine derivatives often involves multi-component reactions. researchgate.net Computational modeling can be used to investigate the mechanism of such syntheses, for example, the regioselective formation of the pyridazine ring. By calculating the energies of all possible intermediates and transition states, the most favorable reaction pathway can be determined. This involves locating the transition state structures on the potential energy surface and confirming they connect the reactants and products as expected.

Transition state theory, combined with computational data, can be used to calculate reaction rates and understand the factors that control them. This provides valuable insights for optimizing reaction conditions to improve yields and selectivity.

Molecular Dynamics Simulations for Conformational Analysis

The morpholino group and the ethyl carboxylate substituent in this compound introduce a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules. stuba.skresearchgate.net

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the sampling of a wide range of conformations and the identification of the most stable and populated ones. By analyzing the trajectory of the simulation, one can understand the dynamic behavior of the molecule, including the rotation around single bonds and the puckering of the morpholine (B109124) ring.

These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular conformation is influenced by its environment. The results of MD simulations can provide insights into how the molecule's shape affects its biological activity and physical properties.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification. nih.gov

For this compound, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). This involves computing the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption peaks.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of the vibrational modes observed in experimental spectra, providing a detailed picture of the molecule's vibrational behavior. The calculated frequencies are often scaled to account for anharmonicity and other effects to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Comparing the calculated and experimental NMR spectra is a powerful method for confirming the structure of the synthesized compound.

| Spectroscopic Technique | Predicted Value |

| UV-Vis λmax (nm) | 320 |

| Major IR Frequency (cm⁻¹) (C=O stretch) | 1725 |

| ¹H NMR Chemical Shift (ppm) (ester CH₂) | 4.3 |

| ¹³C NMR Chemical Shift (ppm) (ester C=O) | 165.0 |

Computational Analysis of Regioselectivity and Stereoselectivity

The synthesis of substituted pyridazines can often lead to the formation of different regioisomers. Computational chemistry offers a way to predict and understand the regioselectivity of these reactions. researchgate.net

By calculating the activation energies for the formation of all possible regioisomers, the most likely product can be identified. The reaction pathway with the lowest activation energy barrier will be the most kinetically favored. This type of analysis is crucial for designing synthetic routes that yield the desired isomer with high selectivity.

While this compound itself is not chiral, computational methods can be applied to reactions where it might be a precursor to a chiral molecule. In such cases, the stereoselectivity of the reaction can be investigated by calculating the energies of the transition states leading to the different stereoisomers.

Mechanistic Investigations of Fundamental Reactions

Elucidation of Nucleophilic Substitution Mechanisms on Pyridazine (B1198779) Rings

The synthesis of Ethyl 6-morpholinopyridazine-3-carboxylate itself typically involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring, being an electron-deficient heteroaromatic system, is susceptible to attack by nucleophiles, particularly when a good leaving group is present at positions 3 or 6.

The generally accepted mechanism for this substitution is a two-step addition-elimination process. semanticscholar.org In the context of synthesizing the title compound, the reaction would likely involve a precursor such as Ethyl 6-chloropyridazine-3-carboxylate.

Step 1: Nucleophilic Addition The reaction is initiated by the attack of the nucleophile, in this case, the nitrogen atom of morpholine (B109124), on the carbon atom bearing the leaving group (e.g., chlorine). This attack is facilitated by the electron-withdrawing nature of the pyridazine ring nitrogens, which lowers the energy of the transition state. This step results in the formation of a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridazine ring and the carboxylate group.

Step 2: Elimination of the Leaving Group The aromaticity of the pyridazine ring is restored in the second step through the expulsion of the leaving group (e.g., chloride ion). This step is typically fast.

Recent studies on SNAr reactions have indicated that the mechanism can exist on a continuum between the classical two-step pathway and a concerted (cSNAr) mechanism. semanticscholar.orgnih.gov For highly activated systems or with certain nucleophile-leaving group combinations, the formation of the Meisenheimer intermediate might be transient, and the bond-forming and bond-breaking processes may occur in a single, concerted step. Computational studies on related fluorinated aromatic systems have shown that the mechanism can shift from a two-step to a concerted process depending on the electron density of the aromatic ring and the nature of the solvent. semanticscholar.org While specific studies on this compound are not prevalent, the principles governing SNAr reactions on other electron-deficient azines are directly applicable. researchgate.netwur.nl

Detailed Studies of Cyclization and Rearrangement Reaction Pathways

The functional groups on this compound provide handles for subsequent intramolecular reactions, leading to the formation of fused heterocyclic systems. These cyclization and rearrangement pathways are of significant interest for creating molecular complexity. urfu.ru

One prominent reaction pathway involves the cyclization of pyridazine derivatives with hydrazine (B178648) or its derivatives. For instance, treatment of pyridazine-3-carboxylates with hydrazine hydrate (B1144303) can lead to the formation of pyridazino[4,5-d]pyridazines. A plausible mechanism involves the initial formation of a hydrazide from the ethyl ester, followed by an intramolecular nucleophilic attack of the terminal hydrazino nitrogen onto the C6 position of the pyridazine ring, displacing the morpholino group. Aromatization then yields the fused bicyclic product.

Another important transformation is the construction of pyrazolo[1,5-a]pyrimidine (B1248293) frameworks. nih.govresearchgate.net This typically involves reacting a pyridazine precursor with a suitable three-carbon unit. While not a direct cyclization of the title compound, related pyridazine derivatives serve as key building blocks. For example, a reaction might proceed via condensation, where the pyridazine nitrogen acts as a nucleophile in a ring-closing step. nih.gov

Intramolecular oxidative cyclization represents another pathway for forming polycyclic N-heterocycles. acs.org While specific examples involving the morpholino substituent are scarce, analogous systems show that a C-H bond adjacent to a nucleophilic group can be activated for intramolecular C-N bond formation, often promoted by hypervalent iodine reagents. acs.org Similarly, rhodium-catalyzed cyclopropanation followed by ring expansion is a known pathway for transforming heterocyclic systems, offering a potential, though less direct, route for rearrangement. beilstein-journals.org

Mechanistic Insights into Cross-Coupling Reactions

The pyridazine core, particularly when substituted with a halogen, is a viable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. mdpi.comnih.gov These reactions are fundamental for forming C-C and C-N bonds, respectively. If this compound were synthesized from a halogenated precursor, these cross-coupling reactions would be key steps.

Buchwald-Hartwig Amination: The formation of the C-N bond between the pyridazine ring and morpholine is a classic example of a Buchwald-Hartwig reaction. The catalytic cycle is generally understood to involve three main stages: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine precursor (e.g., Ethyl 6-chloropyridazine-3-carboxylate), forming a Pd(II) complex.

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center, and in the presence of a base, it is deprotonated to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

Recent mechanistic studies have revealed that the catalytic system can be more complex, sometimes involving a "cocktail" of catalytic species, including palladium complexes, clusters, and nanoparticles, which can operate through both homogeneous and heterogeneous pathways. rsc.org

Suzuki-Miyaura Coupling: For C-C bond formation, a halogenated pyridazine can be coupled with an organoboron reagent. The Suzuki-Miyaura catalytic cycle follows a similar pattern: preprints.org

Oxidative Addition: A Pd(0) species adds to the pyridazine-halide bond.

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step that requires activation by a base.

Reductive Elimination: The two organic fragments are coupled, releasing the final product and regenerating the Pd(0) catalyst.

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of ligand, base, and solvent, which influence the stability and reactivity of the palladium intermediates throughout the catalytic cycle. mdpi.comfairlamb.group

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and equilibria of reactions involving pyridazine derivatives are governed by kinetic and thermodynamic factors. The electron-deficient nature of the pyridazine ring makes it thermodynamically favorable for nucleophilic attack compared to benzene.

Kinetics: Kinetic studies of SNAr reactions on related heterocyclic systems show that the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The activation energy for this step is influenced by the electrophilicity of the ring carbon and the nucleophilicity of the attacking species. Gas-phase kinetic studies on the oxidation of pyridazine by OH radicals have provided insights into its atmospheric reactivity, with calculated Arrhenius expressions helping to determine reaction rates at different temperatures. researchgate.net While such data is not specific to the title compound in solution, it highlights the methodologies used to probe reactivity.

Data sourced from thermochemical re-evaluation studies. umsl.edu

Applications in Advanced Chemical Synthesis and Materials Science

Utility as Versatile Synthetic Building Blocks and Intermediates

Ethyl 6-morpholinopyridazine-3-carboxylate serves as a highly functionalized and versatile intermediate for the synthesis of more complex molecular architectures. The reactivity of its distinct components—the pyridazine (B1198779) core, the ethyl ester, and the morpholine (B109124) moiety—can be selectively exploited to build a variety of derivatives.

The ethyl ester group is a classic functional handle for numerous transformations. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond couplings, converted to acid chlorides, or participate in other carboxylate-specific reactions. Alternatively, the ester can be reduced to a primary alcohol or reacted with organometallic reagents to introduce new carbon substituents.

The pyridazine ring itself is a π-deficient system, which influences its reactivity. The nitrogen atoms can act as hydrogen bond acceptors and coordination sites for metals. nih.gov The ring can be a precursor for the construction of fused heterocyclic systems, a common strategy in medicinal chemistry and materials science. nih.gov For instance, related pyridazine carboxylate derivatives, such as 4,6-dichloropyridazine-3-carboxylate, have been used as starting materials to create fused systems like dihydroxypyridopyridazines through sequential nucleophilic substitution and cyclocondensation reactions. mdpi.com Similarly, other functionalized pyridazines are readily converted into fused systems like pyridazinotriazines and pyridazino[3,4-b] tandfonline.comnih.govthiazines. nih.gov This established reactivity suggests that this compound is a suitable precursor for analogous fused-ring systems, where the morpholine group would remain as a key substituent influencing solubility and biological interactions.

The morpholine substituent imparts specific physicochemical properties, such as increased polarity and aqueous solubility, which are often desirable in biologically active molecules. Its presence makes the parent molecule a valuable starting material for compounds where this feature is advantageous.

Potential as Chiral Auxiliaries or Templates in Asymmetric Synthesis

The development of molecules that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural components suggest a theoretical potential in this area.

The field of asymmetric synthesis has seen the successful use of chiral morpholin-2-one (B1368128) and piperazin-2-one (B30754) derivatives. researchgate.netnih.gov These heterocycles can be synthesized in high enantiomeric purity and used to create complex chiral molecules. researchgate.netnih.gov Furthermore, the catalytic asymmetric synthesis of 3-substituted morpholines has been achieved with high enantiomeric excess, demonstrating that the morpholine ring can be a core element of chirality. nih.gov

Based on these precedents, one could envision a synthetic strategy where a chiral morpholine unit is incorporated into the pyridazine scaffold instead of the standard achiral one. The resulting chiral 6-(morpholino)pyridazine derivative could then potentially serve as a rigid template or a chiral auxiliary. The defined spatial arrangement of the chiral morpholine, held in place by the planar pyridazine ring, could influence the facial selectivity of reactions at the carboxylate group or other parts of the molecule, guiding the approach of reagents to create a specific stereoisomer. However, this remains a prospective application that requires further research to be realized.

Role as Catalysts or Ligands in Catalytic Systems

The pyridazine nucleus, with its two adjacent nitrogen atoms possessing lone pairs of electrons, is an excellent candidate for use as a ligand in coordination chemistry. mdpi.com When combined with a carboxylate group, as in this compound, the molecule can act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogens and an oxygen atom from the carboxylate group. mdpi.com

Research has shown that pyridazine-3-carboxylic acid can form stable complexes with metals like ruthenium. mdpi.com These complexes, in turn, can exhibit interesting properties and activities. Similarly, other pyridazine carboxylate derivatives have been used to construct copper(II) complexes with demonstrated photocatalytic activity. tandfonline.com The morpholine substituent on this compound would be expected to modulate the electronic properties of the pyridazine ring, thereby influencing the stability and catalytic activity of any resulting metal complex.

Furthermore, certain pyridazine derivatives have been investigated as scaffolds for nucleophilic catalysis, showing activity comparable to or even exceeding that of well-known catalysts like 4-(Dimethylamino)pyridine (DMAP). nih.gov The combination of the basic nitrogen atoms in the pyridazine and morpholine rings suggests that this compound could be explored for similar organocatalytic applications.

| Pyridazine Derivative | Metal/System | Application | Reference |

|---|---|---|---|

| 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | Copper(II) | Photocatalytic activity | tandfonline.com |

| Pyridazine-3-carboxylic acid | Ruthenium(II/III) | Ligand for anti-biofilm agents | mdpi.com |

| Amino-substituted Pyridazines | Organocatalyst | Nucleophilic catalysis in acetylation | nih.gov |

| Quinoline-based ligands | Copper(II) | Catecholase activity (oxidation catalysis) | mdpi.com |

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

Pyridazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry because their core structure is frequently found in biologically active compounds targeting a wide range of diseases. nih.govresearchgate.netnih.gov Consequently, molecules like this compound are ideal starting points for the development of novel heterocyclic scaffolds and the generation of chemical libraries for drug discovery and materials science.

The strategy of using polyfunctionalized pyridazines allows for the systematic creation of diverse molecular structures. researchgate.net The reactivity at different positions of the pyridazine ring, combined with the transformations possible at the ester and morpholine groups, provides a platform for combinatorial chemistry. Synthetic chemists can build upon this scaffold by introducing various substituents or by annulating (fusing) new rings onto the pyridazine core.

Documented examples of this approach include the synthesis of fused systems such as:

Pyrido[3,4-c]pyridazines: These tricyclic systems can be constructed from substituted pyridazine-3-carboxylates. mdpi.com

Pyridazinotriazines: These can be formed by reacting hydrazinyl-pyridazines with reagents like acetic anhydride (B1165640) or carbon disulphide. nih.gov

1,2,3-Triazolo[4,5-c]pyridazines: This class of fused heterocycles has been explored for its potential as purine (B94841) antagonists. mdpi.com

Pyrrolo[3,2-f]quinolines: Complex tricyclic systems can be synthesized starting from functionalized quinoline-3-carboxylates, which share structural similarities with pyridazine carboxylates. researchgate.net

The use of this compound as a foundational block allows for the creation of libraries of compounds that all share the 6-morpholino-pyridazine core but vary at other positions, enabling systematic exploration of structure-activity relationships.

| Starting Material Type | Resulting Fused Scaffold | Significance/Application Area | Reference |

|---|---|---|---|

| 4,6-Dichloropyridazine-3-carboxylate | Pyrido[3,4-c]pyridazine | Novel nitrogen-containing scaffolds | mdpi.com |

| Hydrazinyl-pyridazine | Pyridazinotriazine | Antiviral research | nih.gov |

| Pyridazine Diamines | 1,2,3-Triazolo[4,5-c]pyridazine | Medicinal chemistry (purine antagonists) | mdpi.com |

| Poly-chloropyridazines | Variously substituted aminopyridazines | Building blocks for chemical diversity | researchgate.net |

Applications in Specialty Chemical Design, e.g., Brighteners and Surfactants

The applications of pyridazine derivatives are most heavily concentrated in the fields of medicinal chemistry and pharmaceuticals. researchgate.netnih.gov However, the inherent photophysical properties of some extended heterocyclic systems have led to their investigation in materials science. For example, certain novel molecules containing a 1,2,3-triazolo[4,5-b]pyrazine scaffold, a related diazine system, have been reported as versatile fluorescent probes for optical imaging. mdpi.com

Fluorescence is the underlying principle of optical brighteners (fluorescent whitening agents), which absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, causing materials to appear whiter. While some complex heterocyclic systems exhibit such properties, the specific development and application of this compound or its close derivatives as optical brighteners are not well-documented in the scientific literature.

Structure Activity Relationship Sar Principles for Morpholinopyridazine Carboxylate Systems

Influence of Substituent Position on the Pyridazine (B1198779) Ring on Chemical Behavior

The pyridazine ring is an electron-deficient system, and the nature and position of substituents can significantly alter its electronic distribution, thereby influencing its chemical behavior and biological activity. blumberginstitute.org

Electronic Effects : The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the pyridazine ring can modulate the electron density of the entire molecule. For example, substituting the pyridazine ring with EWGs generally enhances its electron-deficient character, which can influence its reactivity in nucleophilic aromatic substitution reactions. Conversely, EDGs can increase the electron density, potentially affecting the basicity of the ring nitrogens. nih.govnih.gov

Steric Hindrance : The size and position of substituents can introduce steric hindrance, which may affect the molecule's ability to adopt a specific conformation required for binding to a biological target. Bulky substituents can shield certain parts of the molecule from interacting with its environment. acs.org

Positional Isomerism : The specific position of a substituent is critical. In a 3,6-disubstituted pyridazine like Ethyl 6-morpholinopyridazine-3-carboxylate, modifications at the 4- and 5-positions are common strategies for tuning properties. A substituent at the 4-position, for instance, can have a different electronic and steric influence compared to the same substituent at the 5-position, due to the asymmetry created by the nitrogen atoms. acs.org This positional variation allows for fine-tuning of the molecule's properties.

| Position on Pyridazine Ring | Substituent Type | General Impact on Chemical Behavior |

|---|---|---|

| C4/C5 | Electron-Withdrawing Group (e.g., -Cl, -NO₂) | Increases electron deficiency of the ring, potentially enhancing reactivity towards nucleophiles. nih.gov |

| C4/C5 | Electron-Donating Group (e.g., -OH, -NH₂) | Increases electron density, may alter the basicity of ring nitrogens and hydrogen bonding potential. nih.gov |

| C4/C5 | Bulky Group (e.g., phenyl) | Introduces steric hindrance, influencing molecular conformation and potential binding interactions. acs.org |

Impact of Morpholine (B109124) Ring Substituents on Molecular Interactions

The morpholine moiety is a privileged pharmacophore in medicinal chemistry. nih.gov Its inclusion often improves the pharmacokinetic properties of a molecule by enhancing aqueous solubility and metabolic stability. researchgate.net

Molecular Conformation : The morpholine ring typically adopts a flexible chair conformation. This flexibility allows it to orient substituents in favorable positions for interacting with biological targets. nih.gov

Substituent Effects : While this compound itself has an unsubstituted morpholine ring, introducing substituents onto the morpholine ring would further modulate its properties. For example, alkyl groups could increase lipophilicity, while polar groups could enhance hydrophilicity or introduce new hydrogen bonding sites. Such modifications can be used to fine-tune the molecule's interaction profile and pharmacokinetic/pharmacodynamic (PK/PD) properties. nih.govacs.org

Effects of Ester Moiety Modifications on Chemical Reactivity Profiles

The ethyl carboxylate group at the 3-position of the pyridazine ring is a key functional handle that significantly influences the compound's chemical reactivity, metabolic stability, and potential for derivatization.

Reactivity : Esters are susceptible to nucleophilic attack at the carbonyl carbon. acs.org The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, or amidation to form various amides. The rate of these reactions can be influenced by the electronic nature of the pyridazine ring. researchgate.netresearchgate.net

Metabolic Stability : Ester groups are often sites of metabolic cleavage by esterase enzymes in biological systems. Modifying the ester can alter this stability. For instance, replacing the ethyl group with a bulkier alkyl group (e.g., tert-butyl) can sterically hinder enzyme access, increasing metabolic stability. nih.gov

Derivatization Potential : The ester function serves as a versatile point for creating analogues. Conversion to the carboxylic acid allows for the formation of a wide range of amides and other ester derivatives, each with potentially different chemical and biological properties. nih.govacgpubs.org For example, forming an amide bond with different amines can introduce new functional groups and alter the molecule's size, polarity, and hydrogen bonding capacity.

| Original Moiety | Modification | Effect on Chemical Reactivity/Properties |

|---|---|---|

| Ethyl Ester (-COOEt) | Hydrolysis to Carboxylic Acid (-COOH) | Increases polarity and introduces an acidic center, enabling salt formation and new hydrogen bonding interactions. nih.gov |

| Amidation to Amide (-CONHR) | Introduces hydrogen bond donor/acceptor capabilities; properties depend on the 'R' group. Generally increases metabolic stability compared to esters. acgpubs.org | |

| Change Alkyl Group (e.g., -COOtBu) | Increases steric bulk around the carbonyl, potentially increasing metabolic stability by hindering enzymatic hydrolysis. nih.gov |

General Principles of Bioactivity Modulations Based on Structural Features

The Pyridazine Core : Acts as a rigid scaffold, positioning the key functional groups in a defined spatial arrangement. The two adjacent nitrogen atoms are key hydrogen bond acceptors, which can be crucial for anchoring the molecule to a biological target. nih.govblumberginstitute.org

The Morpholine Group : Primarily modulates pharmacokinetic properties. Its ability to improve solubility and act as a hydrogen bond acceptor is often key to achieving desirable drug-like properties. nih.gov

The Carboxylate Moiety : This group and its derivatives (amides, etc.) often engage in critical interactions with target proteins, such as forming hydrogen bonds or salt bridges. Its modification is a primary strategy for optimizing potency and selectivity. mdpi.com

Synergistic Effects : The combination of these three components is crucial. For instance, an electron-withdrawing substituent on the pyridazine ring can enhance the hydrogen bond accepting strength of the morpholine oxygen, while also affecting the reactivity of the ester. These interconnected effects must be considered in molecular design.

Design Strategies for Analogues with Tuned Chemical Properties

Based on the SAR principles, several strategies can be employed to design analogues of this compound with tailored properties.

Scaffold Hopping and Bioisosteric Replacement : The pyridazine ring could be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine) to explore different spatial arrangements and electronic properties. acs.org Similarly, the morpholine ring can be replaced by other cyclic amines like piperidine (B6355638) or piperazine (B1678402) to modulate basicity and lipophilicity. researchgate.net

Systematic Substitution Analysis : A systematic exploration of substituents at the C4 and C5 positions of the pyridazine ring can be performed. This involves introducing a range of small, electronically diverse groups (e.g., -F, -Cl, -CH₃, -OCH₃) to map out the electronic and steric requirements for a desired activity. nih.govacs.org

Ester and Amide Library Synthesis : The ethyl ester can be converted to a carboxylic acid intermediate, which can then be coupled with a diverse library of alcohols or amines. This allows for the rapid generation of a wide array of analogues with modified polarity, size, and hydrogen-bonding patterns at this position. mdpi.com

Conformational Constraint : Introducing rigid linkers or fusing rings to the core structure can lock the molecule into a specific conformation. This can be a powerful strategy to increase binding affinity and selectivity if the desired bioactive conformation is known. mdpi.com

By applying these strategies, researchers can rationally design new molecules based on the morpholinopyridazine carboxylate scaffold to optimize their chemical and biological profiles for specific applications.

Q & A

What are the common synthetic routes for Ethyl 6-morpholinopyridazine-3-carboxylate, and what critical parameters influence reaction efficiency?

- (Basic) *

The synthesis typically involves nucleophilic substitution at the 6-position of pyridazine using morpholine. For example, methyl 6-chloro-3-pyridazinecarboxylate reacts with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholino group, followed by esterification to obtain the ethyl ester . Critical parameters include:

- Temperature : 80–100°C to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Stoichiometry : A 1:1.2 molar ratio of substrate to morpholine minimizes side reactions.

How can the molecular structure of this compound be confirmed post-synthesis?

- (Basic) *

Methodological approach :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-III for visualization to resolve bond lengths/angles .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ester carbonyl at ~165 ppm, morpholine protons at 3.5–3.7 ppm).

- Mass spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 280.1) .

What strategies optimize reaction yields for introducing the morpholino group in pyridazine derivatives?

- (Advanced) *

Experimental design considerations :

- Catalyst screening : Palladium or copper catalysts improve substitution efficiency in inert atmospheres .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 10 hours under conventional heating) .

- Byproduct mitigation : Use scavengers like molecular sieves to absorb liberated HCl .

How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural analysis?

- (Advanced) *

Troubleshooting protocol :

- Multi-technique validation : Compare NMR with IR (carbonyl stretch ~1700 cm⁻¹) and HPLC purity data .

- Dynamic effects : Assess temperature-dependent NMR to identify conformational exchange broadening.

- Impurity profiling : LC-MS/MS to detect trace byproducts (e.g., unreacted starting material or hydrolysis products) .

What functional groups in this compound influence its reactivity in further derivatization?

- (Basic) *

Key reactive sites :

- Ester group : Susceptible to hydrolysis (LiOH/H₂O) or aminolysis for carboxylate/amide derivatives .

- Morpholino substituent : Participates in hydrogen bonding, affecting solubility and crystallization .

- Pyridazine ring : Electrophilic aromatic substitution at electron-deficient positions (e.g., nitration at C4) .

What advanced purification techniques are effective for isolating byproducts during synthesis?

- (Advanced) *

Separation strategies :

- Preparative HPLC : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences .

- Flash chromatography : Silica gel with 5–10% MeOH in DCM to separate unreacted morpholine .

How do solvent choices impact the stability and reactivity of this compound?

- (Basic) *

Solvent effects :

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions .

- Protic solvents (MeOH, EtOH) : Risk ester hydrolysis under prolonged heating .

- Low-polarity solvents (toluene) : Ideal for high-temperature reactions requiring inert conditions .

What methodologies are used to study structure-activity relationships (SAR) of pyridazine derivatives in drug discovery?

- (Advanced) *

SAR workflow :